4-N-(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine, commonly known as Pazopanib hydrochloride, is a potent anti-cancer medication primarily used for treating renal cell carcinoma and soft tissue sarcoma. This compound functions as a multi-targeted receptor tyrosine kinase inhibitor, effectively blocking tumor growth and inhibiting angiogenesis. It has gained approval from various regulatory bodies worldwide for its therapeutic applications in oncology.
Pazopanib hydrochloride is classified as a second-generation multitargeted tyrosine kinase inhibitor. It specifically targets several receptors, including:
The compound is sourced from synthetic routes involving specific chemical reactions that yield the desired pharmacological properties .
Pazopanib hydrochloride can be synthesized through a multi-step chemical reaction. The primary synthesis method involves the reaction of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide. This reaction typically occurs in the presence of hydrochloric acid and solvents such as ethanol, methanol, tetrahydrofuran, or acetonitrile.
This synthetic approach allows for the efficient production of Pazopanib hydrochloride in a laboratory setting.
The molecular formula of Pazopanib hydrochloride is C21H23N7O2S·ClH. Its molecular structure features:
The InChI representation for this compound is:
This structure is crucial for understanding the compound's interaction with biological targets and its mechanism of action.
Pazopanib hydrochloride undergoes various chemical reactions that are significant for its biological activity. The primary reaction involves the inhibition of receptor tyrosine kinases associated with tumor proliferation and angiogenesis. This inhibition leads to several downstream effects in cellular signaling pathways.
Key reactions include:
These reactions are critical for its therapeutic efficacy in cancer treatment.
The mechanism of action of Pazopanib hydrochloride involves binding to multiple receptor tyrosine kinases. By inhibiting these receptors, Pazopanib disrupts key signaling pathways that promote tumor growth and vascularization.
By blocking these pathways, Pazopanib effectively reduces tumor size and inhibits metastasis.
Pazopanib exhibits complex pharmacokinetics characterized by:
Pazopanib hydrochloride is typically presented as a white to off-white crystalline powder. Its melting point is reported to be around 180°C.
Key chemical properties include:
These properties are essential for formulation development and clinical application .
Pazopanib hydrochloride has diverse applications in scientific research:
Its role as a multitargeted tyrosine kinase inhibitor makes it a valuable tool in both clinical practice and research settings.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5